molecular formula C10H12N2O3 B3318860 (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol CAS No. 103151-22-0

(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B3318860
CAS No.: 103151-22-0
M. Wt: 208.21 g/mol
InChI Key: KDSNURLLTUKKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of methoxy groups at positions 4 and 7, along with a hydroxymethyl group at position 2, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,7-dimethoxy-2-nitroaniline with formaldehyde in the presence of a reducing agent to form the desired benzimidazole derivative. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in the precursor can be reduced to an amino group during synthesis.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of 4,7-dimethoxy-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction: Formation of 4,7-dimethoxy-1H-benzo[d]imidazol-2-ylamine.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    4,7-Dimethoxy-1H-benzo[d]imidazole: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.

    2-Methyl-4,7-dimethoxy-1H-benzo[d]imidazole: Contains a methyl group instead of a hydroxymethyl group, affecting its solubility and interaction with biological targets.

    4,7-Dimethoxy-1H-benzo[d]imidazol-2-ylamine: The amino group provides different reactivity compared to the hydroxymethyl group.

Uniqueness: (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical modifications and interactions, making the compound versatile for various applications .

Properties

IUPAC Name

(4,7-dimethoxy-1H-benzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-14-6-3-4-7(15-2)10-9(6)11-8(5-13)12-10/h3-4,13H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSNURLLTUKKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)N=C(N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol
Reactant of Route 2
(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol
Reactant of Route 3
(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol
Reactant of Route 4
(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol
Reactant of Route 5
(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.